3-Bromo-3-chloro-1,1,1-trifluoropropane
Overview
Description
3-Bromo-3-chloro-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₃BrClF₃. It is a colorless liquid with a density of 1.77 g/cm³ and a boiling point of 96.4°C at 760 mmHg . This compound is known for its unique combination of bromine, chlorine, and fluorine atoms, making it a valuable intermediate in various chemical processes.
Mechanism of Action
Target of Action
It’s known that halogenated hydrocarbons like this compound can interact with various biological molecules due to their reactivity .
Mode of Action
It’s known that halogenated hydrocarbons can participate in various chemical reactions due to the presence of reactive halogen atoms .
Biochemical Pathways
It’s known that halogenated hydrocarbons can potentially affect multiple biochemical pathways due to their reactivity .
Pharmacokinetics
It’s known that the compound is a highly reactive halogenated hydrocarbon, which suggests it could be rapidly metabolized and excreted .
Result of Action
It’s known that halogenated hydrocarbons can have various effects at the molecular and cellular level due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-3-chloro-1,1,1-trifluoropropane. For example, the compound’s reactivity suggests that it could be sensitive to factors such as temperature, pH, and the presence of other reactive substances .
Biochemical Analysis
Biochemical Properties
3-Bromo-3-chloro-1,1,1-trifluoropropane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as steroid sulfatase, which is involved in the metabolism of steroids . The interaction between this compound and these enzymes can lead to changes in the biochemical pathways and affect the overall metabolic processes within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can inhibit the activity of certain enzymes, leading to changes in the expression of genes involved in metabolic pathways . Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to specific enzymes and inhibit their activity, leading to alterations in the biochemical pathways . For example, the inhibition of steroid sulfatase by this compound can result in changes in the metabolism of steroids and affect the overall cellular function . Additionally, this compound can influence gene expression by altering the transcriptional activity of certain genes involved in metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to extreme temperatures or strong oxidizing agents . Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression . In vitro and in vivo studies have shown that the effects of this compound can vary depending on the duration of exposure and the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed in studies, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. This compound can affect metabolic flux by altering the levels of key metabolites and influencing the activity of enzymes involved in metabolic processes . For example, the inhibition of steroid sulfatase by this compound can lead to changes in the metabolism of steroids and affect the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects on enzyme activity and gene expression . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within certain cellular compartments can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity .
Preparation Methods
3-Bromo-3-chloro-1,1,1-trifluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 3,3,3-trifluoropropene with hydrogen bromide and chlorine under controlled conditions. The reaction typically occurs at elevated temperatures in the presence of a catalyst such as activated carbon . Industrial production methods often utilize continuous flow reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Bromo-3-chloro-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can react with other compounds to form addition products, especially in the presence of catalysts.
Common reagents used in these reactions include hydrogen bromide, chlorine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-3-chloro-1,1,1-trifluoropropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate the effects of halogenated hydrocarbons on biological systems.
Comparison with Similar Compounds
3-Bromo-3-chloro-1,1,1-trifluoropropane can be compared with other halogenated hydrocarbons such as:
3-Bromo-1,1,1-trifluoropropane: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-1,1,1-trifluoropropane: Lacks the bromine atom, resulting in different reactivity and applications.
1-Bromo-3,3,3-trifluoropropane: Another related compound with different substitution patterns, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of bromine, chlorine, and fluorine atoms, which imparts distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
3-bromo-3-chloro-1,1,1-trifluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClF3/c4-2(5)1-3(6,7)8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHORFCCGNBAAOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593067 | |
Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-66-2 | |
Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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